molecular formula C20H19FN4S B1241432 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

Cat. No.: B1241432
M. Wt: 366.5 g/mol
InChI Key: ILMHNKKMKWQVCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Y-931 involves multiple steps, starting from the appropriate benzothieno and benzodiazepine precursors. The key steps include:

    Formation of the benzothieno[2,3-b][1,5]benzodiazepine core: This involves the cyclization of the benzothieno and benzodiazepine intermediates under specific conditions.

    Fluorination: Introduction of the fluorine atom at the 8th position using a fluorinating agent.

    Piperazine substitution: The 4-methylpiperazin-1-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of Y-931 follows the same synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .

Types of Reactions:

    Oxidation: Y-931 undergoes oxidation reactions, particularly in the presence of enzymatic systems like horseradish peroxidase and glutathione.

    Reduction: While specific reduction reactions are less documented, the compound’s structure suggests potential reduction at the benzodiazepine ring.

    Substitution: Nucleophilic substitution reactions are involved in the synthesis, particularly for introducing the piperazine group.

Common Reagents and Conditions:

    Oxidation: Horseradish peroxidase, glutathione, and hydrogen peroxide are commonly used.

    Substitution: Nucleophilic agents like piperazine derivatives under controlled temperatures and solvents.

Major Products:

Scientific Research Applications

Mechanism of Action

Y-931 exerts its effects by interacting with multiple neurotransmitter receptors. It has a high affinity for dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. This multi-receptor interaction is believed to contribute to its antipsychotic effects and lower risk of extrapyramidal side effects. Additionally, Y-931 demonstrates neuroprotective properties by ameliorating N-methyl-D-aspartate receptor hypofunction .

Properties

Molecular Formula

C20H19FN4S

Molecular Weight

366.5 g/mol

IUPAC Name

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothiolo[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C20H19FN4S/c1-24-8-10-25(11-9-24)19-18-14-4-2-3-5-17(14)26-20(18)23-16-12-13(21)6-7-15(16)22-19/h2-7,12,23H,8-11H2,1H3

InChI Key

ILMHNKKMKWQVCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)F)NC4=C2C5=CC=CC=C5S4

Synonyms

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine
8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine maleate
Y 931

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12-Anino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine hydrochloride (102 g) was suspended in toluene (600 ml), and the mixture was stirred under reflux with heating for 3 hours to remove water. The mixture was cooled to 70° C. under a nitrogen atmosphere, and N-methylpiperazine (300 ml) was added. The mixture was stirred with heating under a nitrogen atmosphere until the inside temperature reached 120° C. while removing toluene for 1.5 hours. The mixture was heated under a nitrogen atmosphere at 120° C. for 2.5 hours and cooled to 25° C. under a nitrogen atmosphere. Ethyl acetate (600 ml) and water (450 ml) were added to the reaction mixture for extraction and the obtained ethyl acetate layer was washed three times with water (300 ml). After confirming pH 7-8 of washing water, the solvent was concentrated under reduced pressure. Acetonitrile (100 ml) was added and the mixture was azeotropically concentrated to dryness under reduced pressure. To the residue was added acetonitrile (300 ml) and the mixture was heated for dissolution. The solution was cooled and stirred at −10° C.-−5° C. for 2.5 hours to allow precipitation of crystals. The precipitated crystals were filtered by suction and washed with acetonitrile (100 ml), followed by drying to give 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine (65.5 g).
Name
12-Anino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine hydrochloride
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 2-(2-amino-5-fluoroanilino)benzo[b]thiophene-3-carboxylate (24.5 g) and 1-methylpiperazine (135 ml) were dissolved in anisole (400 ml), and titanium tetrachloride (21 ml) was added dropwise while stirring the mixture at room temperature. After the completion of the dropwise addition, the mixture was stirred at 140° C. for 17 hours. The reaction mixture was cooled to 80° C. and poured into ice water. The resultant precipitate was filtrated and the filtrate was extracted with ethyl acetate, washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/methanol) and the obtained oily substance (17 g) was dissolved in ethyl acetate (400 ml). Thereto was added a solution of maleic acid (5.9 g) in ethyl acetate (100 ml) and ethanol (20 ml). The precipitated crystals were collected by filtration and recrystallized from ethanol to give 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[I]benzothieno[2,3-b][1,5]benzodiazepine.1 maleate (10.2 g).
Name
Ethyl 2-(2-amino-5-fluoroanilino)benzo[b]thiophene-3-carboxylate
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
catalyst
Reaction Step Three

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